3,3',4,4'-Tetraaminodiphenyl ether

Description

Contextualization of Aromatic Tetraamines in High-Performance Polymer Synthesis

Aromatic tetraamines are a critical class of monomers in the synthesis of high-performance polymers. These polymers are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications such as aerospace, electronics, and military hardware. google.com The defining feature of aromatic tetraamines is the presence of four amino groups attached to an aromatic backbone. This structure allows for the formation of complex, highly cross-linked, or rigid-rod polymer chains, which are responsible for their desirable properties.

The development of high-performance polymers like polyimides and polybenzimidazoles (PBIs) has been significantly influenced by the availability and chemistry of various aromatic tetraamines. wikipedia.orgmonash.edu These monomers serve as building blocks, and their specific chemical structure dictates the final properties of the polymer. For instance, the rigidity or flexibility of the aromatic core in the tetraamine (B13775644) monomer can be tailored to control the glass transition temperature, solubility, and processability of the resulting polymer. titech.ac.jp

Unique Structural Attributes of TADPE and its Significance as a Monomer

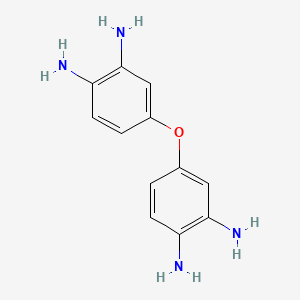

3,3',4,4'-Tetraaminodiphenyl ether (TADPE), with the chemical formula C12H14N4O, is a prominent aromatic tetraamine monomer. nih.gov Its structure is characterized by two aminophenyl groups linked by an ether bridge. This ether linkage is a key structural feature that imparts a degree of flexibility to the polymer backbone compared to more rigid tetraamines. This flexibility can lead to improved solubility and processability of the resulting polymers without significantly compromising their thermal stability.

The four amino groups in TADPE are positioned at the 3,3' and 4,4' positions of the diphenyl ether core. This specific arrangement is crucial for the polymerization reactions it undergoes. For example, in the synthesis of polybenzimidazoles, the ortho-positioned amino groups on each phenyl ring react with dicarboxylic acids or their derivatives to form the stable benzimidazole (B57391) ring system. researchgate.net

Table 1: Properties of this compound (TADPE)

| Property | Value |

| Chemical Formula | C12H14N4O |

| Molar Mass | 230.26 g/mol |

| Appearance | Off-white to light brown powder |

| Melting Point | 150-152 °C |

Note: Physical properties can vary depending on purity.

Historical Development and Evolution of TADPE Research in Polymer Chemistry

The exploration of aromatic polymers dates back to the early 20th century, with the discovery of polyimides in 1908. wikipedia.org However, significant commercial interest and research into high-performance polymers like those derived from TADPE gained momentum in the mid-20th century, driven by the needs of the aerospace and electronics industries. The synthesis of high molecular weight polyimides was pioneered in the 1950s, laying the groundwork for the use of various monomers, including aromatic tetraamines. wikipedia.org

Research into polybrominated diphenyl ethers (PBDEs), a related class of compounds, began in the 1980s, initially focusing on their natural occurrence and later on their application as flame retardants. nih.gov While distinct from TADPE, this research contributed to a broader understanding of diphenyl ether chemistry. The synthesis of TADPE itself has been a subject of study, with various methods developed to improve yield and purity for its use as a high-quality monomer. google.com

Overview of Key Academic Research Areas and Applications of TADPE

The unique properties of TADPE have led to its use in several key areas of academic and industrial research, primarily centered on the development of high-performance polymers.

Polyimides (PIs): TADPE is used as a diamine monomer in the synthesis of polyimides. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. wikipedia.org Research in this area focuses on creating novel polyimides with tailored properties, such as improved solubility for easier processing or specific dielectric properties for microelectronics applications. titech.ac.jprsc.org The ether linkage in TADPE can enhance the flexibility and processability of the resulting polyimide films. mdpi.com

Polybenzimidazoles (PBIs): TADPE is a key monomer for the synthesis of certain types of polybenzimidazoles. PBIs are renowned for their exceptional thermal and chemical stability and are used in applications like high-temperature fuel cells and protective clothing. monash.edubenicewiczgroup.com Research has explored the synthesis of PBIs from TADPE and various dicarboxylic acids to create polymers with specific properties, such as high proton conductivity for fuel cell membranes. researchgate.net The use of TADPE can lead to PBIs with improved solubility in common organic solvents compared to those made from more rigid tetraamines. vt.edu

Poly(p-phenylene benzobisoxazole) (PBO) and other Heterocyclic Polymers: TADPE can also be utilized in the synthesis of other high-performance heterocyclic polymers. For instance, it can be a component in creating block copolymers, such as PBO-b-PIPD, to enhance properties like photostability. researchgate.net

Table 2: Key Research Applications of TADPE-derived Polymers

| Polymer Type | Key Properties | Research Applications |

| Polyimides (PIs) | High thermal stability, good mechanical properties, chemical resistance. wikipedia.org | Flexible electronics, insulation films, aerospace components. wikipedia.orgrsc.org |

| Polybenzimidazoles (PBIs) | Exceptional thermal and chemical stability, high strength. monash.edu | High-temperature fuel cell membranes, protective fabrics, gas separation membranes. monash.eduvt.edu |

| Copolymers | Enhanced specific properties (e.g., photostability). researchgate.net | Advanced fibers and films with tailored performance. researchgate.net |

The ongoing research into TADPE and its derivatives continues to push the boundaries of materials science, enabling the development of next-generation polymers for advanced technologies.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3,4-diaminophenoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBIGPMJQUKYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181271 | |

| Record name | 3,3',4,4'-Tetraaminodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2676-59-7 | |

| Record name | 3,3′,4,4′-Tetraaminodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2676-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4'-Tetraaminodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002676597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetraaminodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxybis(benzene-1,2-diamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4'-TETRAAMINODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8NR6PP85T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3,3 ,4,4 Tetraaminodiphenyl Ether

Established Synthetic Pathways for TADPE Production

The primary routes to synthesize TADPE involve multi-step chemical transformations starting from diphenyl ether or its derivatives. These methods are designed to introduce four amino groups onto the phenyl rings in the specific 3,3',4,4' positions.

The most common and traditional method for synthesizing TADPE begins with the electrophilic nitration of diphenyl ether. This two-step sequence involves:

Nitration: Diphenyl ether is treated with a nitrating agent to introduce four nitro (-NO₂) groups, yielding 3,3',4,4'-tetranitrodiphenyl ether. A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent. google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic rings. The reaction conditions must be carefully controlled to achieve the desired tetranitration and avoid the formation of unwanted isomers or over-nitration.

Reduction: The resulting 3,3',4,4'-tetranitrodiphenyl ether is then subjected to a reduction reaction to convert the four nitro groups into amino (-NH₂) groups. This step yields the final product, TADPE. A variety of reducing agents and methods can be employed for this transformation, as detailed in the following section.

The traditional nitration process using mixed acids is effective but generates a significant amount of acidic waste, posing environmental concerns. google.com

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes to arylamines. In the context of TADPE synthesis, this method is applied to reduce the intermediate 3,3',4,4'-tetranitrodiphenyl ether.

The process involves reacting the tetranitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. scribd.com The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or tetrahydrofuran (B95107) (THF) under elevated pressure and temperature to facilitate the reaction. researchgate.netscribd.com For instance, hydrogenation over palladium-on-carbon is a common industrial practice for this type of reduction. researchgate.net

The general reaction can be summarized as: O₂N-Ar-O-Ar-NO₂ + 12H₂ (catalyst) → H₂N-Ar-O-Ar-NH₂ + 8H₂O (where Ar represents the appropriately substituted phenyl rings)

Table 1: Conditions for Catalytic Hydrogenation of Nitro Compounds

| Catalyst | Substrate Type | Typical Pressure | Common Solvents |

|---|---|---|---|

| 5% Pd/C | Aromatic Nitro | 1-70 atm | Ethanol, Methanol, THF |

| Platinum Oxide (PtO₂) | Aromatic Nitro | 1-3 atm | Ethyl Acetate, Acetic Acid |

This table presents general conditions for nitro group reduction and is representative of the methods applicable to the synthesis of TADPE. scribd.com

Ammonolysis is a chemical process involving reaction with ammonia (B1221849). wikipedia.org In the synthesis of aromatic tetraamines, this method is notably used for the production of 3,3′,4,4′-tetraaminobiphenyl from 3,3′-dichlorobenzidine. google.com This process, also known as amination, involves the displacement of halogen atoms with amino groups at high temperatures and pressures, typically in the presence of a copper-based catalyst. google.comgoogle.com

The reaction for 3,3′,4,4′-tetraaminobiphenyl synthesis proceeds by heating 3,3′-dichlorobenzidine with aqueous ammonia in a pressure reactor at temperatures between 180-250°C. google.comgoogle.com A catalyst system, often comprising copper powder and a copper(I) salt like CuCl, is crucial for the reaction to proceed efficiently. google.com

While this method is well-documented for biphenyl (B1667301) systems, its application for the synthesis of TADPE from a corresponding halogenated diphenyl ether derivative is less common in readily available literature. However, the principle of nucleophilic aromatic substitution of a halogen by ammonia, facilitated by a copper catalyst, is a recognized pathway in aromatic chemistry.

Table 2: Example of Ammonolysis for Tetraamine (B13775644) Synthesis

| Starting Material | Product | Catalyst | Temperature | Pressure |

|---|

This table illustrates the conditions for a related tetraamine synthesis, as described in the patent literature. google.comgoogle.com

In response to the environmental drawbacks of traditional synthetic routes, green chemistry principles are being applied to develop more sustainable processes. For the nitration step in TADPE synthesis, a significant advancement is the use of solid acid catalysts to replace liquid sulfuric acid. google.com

Solid acids, such as zeolites or metal oxides supported on materials like montmorillonite (B579905) or silica, can catalyze the nitration of diphenyl ether derivatives. google.com This approach offers several advantages:

Reduced Waste: It eliminates the need for large quantities of sulfuric acid, thereby preventing the formation of voluminous acidic waste streams. google.com

Catalyst Reusability: The solid acid catalyst can be recovered by simple filtration and potentially reused, making the process more economical and environmentally friendly. google.com

Milder Conditions: Some solid acid systems can operate under milder reaction conditions compared to the highly corrosive mixed acid system.

Reaction Mechanisms of TADPE in Polycondensation Processes

3,3',4,4'-Tetraaminodiphenyl ether is a tetra-functional monomer, meaning it has four reactive sites (the amino groups). This characteristic makes it an ideal building block for creating cross-linked or highly branched polymers through polycondensation reactions.

TADPE participates in step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains. youtube.com Unlike chain-growth polymerization, the polymer chain grows in a stepwise manner throughout the reaction mixture. youtube.com

When TADPE is used as the monomer, it typically reacts with a dicarboxylic acid derivative (like a diacid chloride or dianhydride) to form polyamides or polyimides, respectively. The mechanism involves the nucleophilic attack of the amino groups of TADPE on the electrophilic carbonyl carbons of the co-monomer.

For example, in the reaction with a dianhydride to form a polyimide, the process occurs in two stages:

Poly(amic acid) Formation: The primary amino groups of TADPE react with the dianhydride at room temperature in a polar aprotic solvent (like DMF or NMP) to form a soluble intermediate, a poly(amic acid). This is a step-growth addition reaction.

Imidization (Cyclodehydration): The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration. This step involves the cyclization of the amic acid units to form the stable five-membered imide ring, with the elimination of water.

The two pairs of ortho-disposed amino groups on each TADPE molecule allow for the formation of heterocyclic rings (like benzimidazole (B57391) rings when reacted with dicarboxylic acids) within the polymer backbone, leading to polymers with exceptional thermal and chemical stability, such as polybenzimidazoles (PBIs).

Functionalization and Derivatization Strategies for TADPE

Beyond its role as a monomer in polymerization, the amino functionalities of TADPE offer a rich platform for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. These strategies can be broadly categorized into the direct modification of the amino groups and the incorporation of TADPE into larger oligomeric structures.

Chemical Modification of Amino Functionalities for Tailored Reactivity

The four primary amino groups of TADPE are nucleophilic and can readily participate in a variety of chemical transformations. These modifications can be used to alter the reactivity of the monomer, introduce new functional groups, or prepare it for specific applications. Key modification strategies include acylation and Schiff base formation.

Acylation: The amino groups of TADPE can be acylated by reacting them with acylating agents such as acetic anhydride (B1165640) or benzoyl chloride. This reaction converts the primary amines to amides, which can alter the solubility and processing characteristics of the resulting compound. The extent of acylation can be controlled by the reaction conditions and the stoichiometry of the reactants. This modification is a common strategy to protect the amino groups or to introduce specific functionalities. semanticscholar.orgiscientific.org

Schiff Base Formation: TADPE can react with aldehydes and ketones to form Schiff bases, which contain a C=N double bond. This reaction is typically carried out by refluxing the reactants in a suitable solvent. For instance, analogous reactions with 4,4'-diaminodiphenyl ether, which shares the same diphenyl ether core, demonstrate the formation of Schiff bases with aldehydes like vanillin. unsri.ac.id This derivatization can be used to introduce new organic moieties onto the TADPE backbone, potentially imparting properties such as metal ion chelation or enhanced optical characteristics.

Incorporation of TADPE into Oligomeric Structures for Advanced Precursors

TADPE can be incorporated into oligomeric structures to create advanced precursors for more complex polymer architectures. These oligomers can then be used in subsequent polymerization reactions to build block copolymers or cross-linked networks. This approach allows for a greater degree of control over the final polymer properties.

Application of 3,3 ,4,4 Tetraaminodiphenyl Ether in High Performance Polymer Synthesis

Polyimide Synthesis Utilizing TADPE

Polyimides are a class of polymers known for their outstanding thermal and chemical resistance. azom.com The incorporation of TADPE as a monomer in polyimide synthesis leads to polymers with a favorable combination of properties.

The aromatic structure of TADPE contributes significantly to the high thermal stability of the resulting polyimides. When reacted with aromatic dianhydrides, TADPE forms a rigid polymer backbone that can withstand high temperatures. The ether linkage in the TADPE molecule provides a degree of flexibility to the polymer chain, which can enhance processability without compromising thermal performance.

The synthesis of thermally stable polyimides often involves a two-step process. azom.comtitech.ac.jp First, the diamine (TADPE) and a dianhydride react to form a poly(amic acid) precursor. This precursor is then thermally or chemically treated to induce cyclodehydration, resulting in the final polyimide structure. titech.ac.jp The choice of dianhydride monomer and the reaction conditions play a crucial role in determining the final properties of the polyimide.

Table 1: Examples of Dianhydrides Used in TADPE-Based Polyimide Synthesis

| Dianhydride | Resulting Polyimide Properties |

|---|---|

| Pyromellitic dianhydride (PMDA) | High thermal stability, rigidity. google.com |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | Improved processability, good mechanical properties. google.com |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Enhanced solubility, lower dielectric constant. |

| 4,4'-Oxydiphthalic anhydride (ODPA) | Increased flexibility, good film-forming properties. tcichemicals.com |

This table is for illustrative purposes and the properties can vary based on synthesis conditions.

The presence of the ether linkage in TADPE introduces a "kink" in the polymer backbone, disrupting the otherwise rigid, rod-like conformation often seen in polyimides derived from linear diamines. google.com This departure from linearity leads to several important consequences for the polymer's morphology and properties:

Increased Solubility: The less-linear chain structure can reduce intermolecular packing efficiency, leading to improved solubility in organic solvents. This is a significant advantage for processing and film casting.

Modified Crystallinity: The irregular chain conformation can hinder the development of high crystallinity, often resulting in amorphous or semi-crystalline polymers. This can affect mechanical properties such as modulus and tensile strength.

Chain Flexibility: The ether linkage provides rotational freedom, which imparts flexibility to the polymer chain. This can lead to tougher, less brittle materials.

The synthesis of high-quality TADPE-based polyimides is highly dependent on the chosen polymerization conditions and solvent system.

Polymerization Conditions:

Reaction Temperature: The initial poly(amic acid) formation is typically carried out at low to room temperature to control the reaction rate and prevent premature imidization. titech.ac.jp The subsequent cyclization (imidization) step requires higher temperatures, often in the range of 200-300°C, to drive the reaction to completion. nasa.gov

Monomer Stoichiometry: Precise control of the molar ratio between the diamine (TADPE) and the dianhydride is crucial for achieving high molecular weight polymers. google.com

Reaction Time: The duration of both the poly(amic acid) formation and the imidization steps influences the final molecular weight and degree of imidization. nasa.gov

Solvent Systems:

The choice of solvent is critical for dissolving the monomers and the resulting poly(amic acid) and for facilitating the polymerization reaction. Common solvents for polyimide synthesis include:

Aprotic Polar Solvents: N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF) are widely used due to their ability to dissolve the monomers and the intermediate poly(amic acid). titech.ac.jptitech.ac.jp

Aqueous Systems: Recent research has explored the use of water as a solvent for polyimide synthesis, offering a more environmentally friendly alternative to traditional organic solvents. google.comresearchgate.net This approach often involves the hydrolysis of the dianhydride to the corresponding tetraacid, which then reacts with the diamine. google.com

The selection of the solvent system can impact the reaction kinetics, the solubility of the polymer, and the morphology of the final polyimide film.

Polybenzoxazole (PBO) Synthesis Incorporating TADPE

Polybenzoxazoles (PBOs) are another class of high-performance polymers renowned for their exceptional thermal stability and mechanical properties. TADPE can serve as a precursor for the synthesis of PBOs through a thermal rearrangement process of a polyimide intermediate.

The synthesis of PBOs from TADPE typically involves a multi-step process. First, a polyimide is synthesized from an ortho-hydroxy-substituted diamine and a dianhydride. In the context of TADPE, this would require a derivative of TADPE with hydroxyl groups in the ortho positions to the amine functionalities. This precursor polyimide is then subjected to a high-temperature thermal treatment.

During this thermal rearrangement, the imide ring undergoes a transformation, leading to the formation of the benzoxazole (B165842) ring with the elimination of byproducts like carbon dioxide. nih.gov The process involves the reaction of the ortho-hydroxyl groups with the imide carbonyls to form the five-membered benzoxazole rings. scispace.com The efficiency of this conversion is a critical factor in determining the final properties of the PBO.

The molecular architecture of TADPE-based PBOs can be strategically designed to achieve specific performance characteristics. By carefully selecting the dianhydride co-monomer and controlling the thermal rearrangement process, it is possible to tailor the properties of the resulting PBO.

For instance, blending ortho-hydroxy polyamides (PHAs) with polyimides (APIs) derived from TADPE-like structures can create PBO-based blend membranes with a non-linear dependence of properties on the blend composition. monash.edu This approach allows for the mitigation of mechanical deterioration that can occur during the thermal rearrangement process while enhancing the gas separation performance of the resulting PBOs. monash.edu The introduction of flexible linkages, such as the ether group in TADPE, into the PBO precursor can also be a strategy to lower the curing temperature required for cyclization. titech.ac.jp

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3,3',4,4'-Tetraaminodiphenyl ether | TADPE |

| Polyimide | PI |

| Polybenzoxazole | PBO |

| Pyromellitic dianhydride | PMDA |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | BPDA |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA |

| 4,4'-Oxydiphthalic anhydride | ODPA |

| Benzophenone tetracarboxylic dianhydride | BTDA |

| N-methyl-2-pyrrolidone | NMP |

| Dimethylacetamide | DMAc |

| Dimethylformamide | DMF |

| ortho-hydroxy Polyamide | PHA |

Advanced Processing Techniques and Material Forms of TADPE-PBO

Detailed information on the advanced processing techniques and specific material forms of polybenzoxazoles (PBO) derived directly from this compound is not extensively available in the reviewed literature. However, general processing methodologies for high-performance PBO polymers can be considered as a baseline for potential fabrication routes for TADPE-based PBO. These typically involve solution processing, where the polymer is dissolved in a strong acid, such as polyphosphoric acid (PPA), and then spun into fibers or cast into films. The subsequent processing steps would include coagulation, washing, and thermal treatment to achieve the desired morphology and properties. The incorporation of the flexible ether linkage from TADPE would theoretically enhance the solubility and processability of the resulting PBO polymer compared to more rigid PBO variants.

Polybenzimidazole (PBI) Synthesis from TADPE

Polybenzimidazoles are a well-established class of high-performance polymers known for their exceptional thermal and chemical stability. The use of TADPE as the tetra-amino monomer allows for the creation of PBI polymers with modified properties.

Condensation Polymerization Routes for TADPE-PBI Frameworks

The synthesis of PBI from TADPE follows a condensation polymerization pathway. In this reaction, TADPE is reacted with a dicarboxylic acid or its derivative (e.g., a diphenyl ester) google.com. The polymerization is typically carried out in a high-boiling solvent or in a melt phase at elevated temperatures. A common method involves a two-stage process where the reactants are heated to form a prepolymer, which is then further heated under vacuum or an inert atmosphere to advance the molecular weight and complete the cyclodehydration to form the benzimidazole (B57391) rings google.com.

The reaction can be facilitated by the use of catalysts and dehydrating agents, such as phosphorus pentoxide in methanesulfonic acid (Eaton's reagent), which allows for the synthesis of high-molecular-weight PBI at lower temperatures wipo.int. The general scheme involves the formation of an amide linkage followed by cyclization to create the imidazole (B134444) ring, with the elimination of water. The use of TADPE as the tetraamine (B13775644) monomer is documented for the preparation of various PBI polymers nih.gov.

Enhancement of Thermal Stability and Mechanical Properties in PBI Systems via TADPE Integration

The mechanical properties of PBI polymers are generally excellent, with high strength and modulus. The flexibility imparted by the ether linkage in TADPE can enhance the toughness and elongation at break of the resulting PBI, potentially at the expense of some modulus and tensile strength compared to their more rigid counterparts rsc.org. This trade-off allows for the tailoring of mechanical properties for specific applications. For instance, increased flexibility can be advantageous in applications requiring high durability and resistance to flex fatigue.

Below is a table summarizing typical mechanical and thermal properties for a standard PBI polymer, which serves as a benchmark for understanding the properties of TADPE-based PBI.

| Property | Value |

| Tensile Strength | 160 MPa researchgate.net |

| Elastic Modulus | 5.9 GPa researchgate.net |

| Elongation at Break | 3.0% researchgate.net |

| Compressive Strength | 350 MPa researchgate.net |

| Flexural Modulus | 6.5 GPa researchgate.net |

| Glass Transition Temperature (Tg) | 410 °C researchgate.net |

| Decomposition Temperature | 590 °C researchgate.net |

Note: These are general properties for PBI and can vary based on the specific monomers and processing conditions. The integration of TADPE would be expected to modify these values, likely increasing elongation and lowering the glass transition temperature to some extent.

Studies on Solution Properties and Fiber Spinning of TADPE-PBI

The processability of PBI, particularly for fiber spinning, is critically dependent on its solubility in suitable solvents. The incorporation of TADPE, with its flexible ether linkage, generally improves the solubility of the resulting PBI in organic solvents like N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) researchgate.net. This enhanced solubility is advantageous for preparing spinning dopes with higher polymer concentrations and lower gel content, which are crucial for producing high-quality fibers mdpi.com.

The fiber spinning of PBI is typically carried out through a dry-jet wet spinning or a dry spinning process mdpi.comwikipedia.org. A solution of the polymer (dope) is extruded through a spinneret into a coagulation bath (in wet spinning) or a heated chamber (in dry spinning) to remove the solvent and form the fibers mdpi.com. Additives like lithium chloride are often used to improve the stability of the spinning solution mdpi.com. The resulting fibers are then drawn at high temperatures to enhance their molecular orientation and mechanical properties mdpi.comwikipedia.org. The improved solubility of TADPE-based PBI can facilitate a more stable and efficient spinning process.

Poly(imidazopyrrolone) (Pyrrone) Synthesis from TADPE

Pyrrones, also known as poly(imidazopyrrolones), are a class of ladder or semi-ladder polymers that exhibit exceptional thermal stability, even surpassing that of PBIs and polyimides. They are synthesized from the reaction of aromatic tetraamines, such as TADPE, with aromatic dianhydrides.

Formation Mechanisms of Ladder and Semi-Ladder Pyrrone Structures

The formation of Pyrrone polymers from TADPE and a dianhydride, such as pyromellitic dianhydride (PMDA), proceeds through a two-step mechanism. The first step is the formation of a high-molecular-weight, soluble poly(amino-amic acid) (PAA) precursor in a polar aprotic solvent like DMAc or N-methyl-2-pyrrolidone (NMP). This precursor is processable and can be cast into films or spun into fibers.

The second step involves the thermal or chemical cyclodehydration of the PAA precursor. This process leads to the formation of the fused imidazole and pyrrolone rings, resulting in the rigid ladder or semi-ladder structure. A complete ladder structure is formed when all the rings in the polymer backbone are fused, creating a double-stranded chain rsc.org. A semi-ladder or "stepladder" polymer consists of shorter ladder segments connected by single bonds, which can arise from incomplete cyclization or the use of specific monomers. The formation of these fully or partially fused ring systems results in polymers with outstanding thermal and oxidative stability rsc.org. The rigidity of the ladder structure contributes to very high glass transition temperatures and excellent mechanical properties at elevated temperatures rsc.org.

Impact of Monomer Stoichiometry and Polymerization Conditions on Pyrrone Properties

The synthesis of Pyrrone polymers, also known as poly(benzoylenebenzimidazole)s, from TADPE and aromatic dianhydrides is a complex process where precise control over monomer stoichiometry and polymerization conditions is critical to achieving desired material properties. The polymerization proceeds via a two-step process: formation of a poly(amino-amic acid) (PAAA) intermediate, followed by thermal or chemical cyclodehydration to form the final Pyrrone structure.

Monomer Stoichiometry: In step-growth polymerization, equimolar stoichiometry of the reacting functional groups is paramount for achieving high molecular weights. nih.gov For the reaction between TADPE and a dianhydride like pyromellitic dianhydride (PMDA), the molar ratio of the diamine to the dianhydride must be as close to 1:1 as possible. Any deviation from this ratio leads to a lower degree of polymerization, resulting in polymers with inferior mechanical properties, such as brittleness and lower strength. researchgate.net Studies on analogous polycarboxylate systems have shown that varying monomer ratios directly impacts the final molecular weight and the distribution of polymer chain lengths, which in turn influences the material's performance. nih.govresearchgate.net An excess of either monomer will lead to chain termination, limiting the molecular weight.

Polymerization Conditions: The conditions under which the polymerization and subsequent cyclization are carried out significantly affect the final properties of the Pyrrone polymer.

Reaction Temperature and Time: The initial polycondensation to form the PAAA prepolymer is typically conducted at low to moderate temperatures (20-70°C) in a polar aprotic solvent. The subsequent thermal cyclization requires much higher temperatures, often in a staged manner up to 300-400°C. The heating rate and the duration at each temperature stage are critical for ensuring complete cyclization without causing polymer degradation. Incomplete cyclization can leave weak points (amic acid linkages) in the polymer backbone, compromising thermal stability. researchgate.net

Solvent and Concentration: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) are commonly used to dissolve the monomers and the resulting prepolymer. The concentration of the monomers can influence the reaction kinetics and the viscosity of the prepolymer solution, which is important for processing, especially for casting films or spinning fibers.

Catalysts: While the reaction can proceed thermally, catalysts can be employed to facilitate the cyclization process at lower temperatures, potentially reducing the risk of thermal degradation.

The table below summarizes the general influence of these parameters on the final Pyrrone properties.

| Parameter | Effect on Polymer Properties | Rationale |

|---|---|---|

| Monomer Stoichiometry (TADPE:Dianhydride Ratio) | Deviation from 1:1 ratio significantly reduces molecular weight, leading to decreased tensile strength and toughness. | Step-growth polymerization kinetics dictate that high molecular weight is only achieved at near-perfect stoichiometric balance. nih.gov |

| Polymerization Temperature | Affects reaction rate and solubility of the growing polymer. Too high a temperature in the initial stage can lead to side reactions. | Kinetic control is essential for forming a high-quality prepolymer before the high-temperature cyclization step. |

| Curing Temperature and Schedule | Determines the degree of cyclization. Incomplete cyclization results in lower thermal stability and chemical resistance. | Complete formation of the stable heterocyclic Pyrrone ring is necessary for achieving maximum thermal performance. researchgate.net |

| Solid Content (Concentration) | Impacts solution viscosity and reaction kinetics. Higher concentrations can accelerate the reaction but may lead to processing difficulties. | Viscosity management is crucial for applications like film casting and fiber spinning. |

Other Heterocyclic and High-Temperature Polymer Systems Derived from TADPE

Poly(phenylquinoxaline) (PPQ) Synthesis

Poly(phenylquinoxaline)s (PPQs) are a class of high-temperature polymers renowned for their exceptional thermal and oxidative stability, combined with good solubility and processability. researchgate.net The synthesis of PPQs involves the polycondensation of an aromatic tetraamine with an aromatic bis(α-dicarbonyl) monomer, such as a bis(phenylglyoxalyl)benzene. TADPE is an ideal tetraamine monomer for this reaction.

The key reaction is the formation of the quinoxaline (B1680401) ring through the condensation of the ortho-diamine groups of TADPE with the adjacent ketone functionalities of the bis(α-dicarbonyl) monomer. A common co-monomer used with TADPE is p-bis(phenylglyoxaloyl)benzene (BPG). mdpi.com The reaction is typically carried out in a high-boiling polar solvent like m-cresol (B1676322) at elevated temperatures (100-120°C).

The resulting PPQs derived from TADPE exhibit high glass transition temperatures (Tg), often in the range of 250-350°C, and excellent thermal stability, with decomposition temperatures exceeding 500°C in an inert atmosphere. The presence of the flexible ether link in the TADPE backbone and the pendant phenyl groups on the quinoxaline ring enhances the solubility of the polymer in organic solvents compared to other rigid-rod aromatic polymers, facilitating their processing into films, coatings, and adhesives.

Poly(benzothiazoles) and Other Novel TADPE-Based Polymer Architectures

The versatile reactivity of TADPE allows for its use in the synthesis of other important heterocyclic polymers, including poly(benzothiazole)s (PBTs). PBTs are known for their high thermal stability and excellent mechanical properties. The synthesis of PBTs from TADPE would involve a polycondensation reaction with a sulfur-containing dicarboxylic acid or its derivative. A common method for this type of polymerization is using phosphorus pentoxide/methanesulfonic acid (PPMA) as both a condensing agent and a solvent, which facilitates the formation of the thiazole (B1198619) ring at moderately high temperatures (e.g., 140°C). researchgate.net The resulting polymer would feature benzothiazole (B30560) units linked by the diphenyl ether structure from the TADPE monomer, imparting a degree of flexibility to the otherwise rigid polymer chain.

Beyond PPQs and PBTs, TADPE is a building block for other novel polymer architectures. Its reaction with different dianhydrides can lead to a range of polyimides with tailored properties. For example, using fluorinated dianhydrides can improve solubility and optical transparency. rsc.org Furthermore, TADPE can be used to synthesize other fused-ring heterocyclic systems, such as poly(benzoylenebenzimidazole)s (Pyrrones) and poly(benzoxazole)s, by reacting it with appropriate tetracarboxylic acids or their derivatives under cyclodehydration conditions. researchgate.net

Copolymerization Strategies Involving TADPE

Design of Block and Graft Copolymers for Tailored Material Performance

Copolymerization is a powerful strategy to create new materials with properties intermediate to or surpassing those of the parent homopolymers. TADPE-derived polymers, particularly polyimides, can be incorporated into block and graft copolymers to achieve specific performance characteristics.

Block Copolymers: Block copolymers containing segments of TADPE-based polyimides are designed to combine the high thermal stability and mechanical strength of the polyimide block with the desirable properties of another polymer block, such as flexibility, processability, or specific surface properties. taylorfrancis.comnih.gov A common approach involves synthesizing a polyimide prepolymer (poly(amic acid)) from TADPE and a dianhydride, which is then reacted with a functionalized second polymer block, such as an amino-terminated polysiloxane or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net

Poly(imide-siloxane) Copolymers: Incorporating flexible polydimethylsiloxane (B3030410) (PDMS) blocks results in copolymers with lower glass transition temperatures, improved flexibility, and enhanced solubility. researchgate.netresearchgate.net These materials also exhibit lower moisture absorption and better resistance to atomic oxygen, making them suitable for aerospace applications.

Poly(imide-polyethylene glycol) Copolymers: The inclusion of hydrophilic PEG blocks can increase the hydrophilicity and biocompatibility of the polyimide. taylorfrancis.comnih.gov

Graft Copolymers: In graft copolymers, chains of one polymer are attached as side branches to the main chain of another. cmu.edu TADPE-based polyimides can serve as the backbone for grafting other polymers. This can be achieved by introducing reactive sites onto the polyimide backbone, from which the second monomer can be polymerized. This "grafting from" technique allows for the creation of materials with unique surface properties or compatibilization capabilities for polymer blends. nih.govrsc.org For example, grafting hydrophilic side chains onto a hydrophobic polyimide backbone can create amphiphilic materials suitable for membrane applications. rsc.org

| Copolymer Architecture | Typical Co-Polymer Block/Graft | Resulting Property Enhancement | Potential Application |

|---|---|---|---|

| Block Copolymer | Polydimethylsiloxane (PDMS) | Increased flexibility, solubility, lower moisture uptake, atomic oxygen resistance. researchgate.netresearchgate.net | Aerospace films, flexible electronics. |

| Block Copolymer | Polyethylene Glycol (PEG) | Increased hydrophilicity, biocompatibility, altered surface energy. taylorfrancis.comnih.gov | Biomaterials, separation membranes. |

| Block Copolymer | Poly(phenylene ether) (PPE) | Enhanced toughness, thermal performance, and hydrolytic stability. mdpi.com | High-performance blends, adhesives. |

| Graft Copolymer | Poly(N-hydroxypropyl methacrylamide) | Tunable amphiphilicity, potential for drug delivery systems. rsc.org | Biomedical applications. |

Blending and Composite Approaches with TADPE-Derived Polymers

Blending TADPE-derived polymers with other polymers or incorporating them into composites are effective strategies for developing materials with a synergistic combination of properties and for cost-performance optimization.

Polymer Blends: TADPE-based polymers, such as polyimides or poly(ether imide)s, can be blended with other engineering thermoplastics like poly(ether sulfone) (PES), poly(phenylene ether) (PPE), or polycarbonates. mdpi.comresearchgate.netgoogle.com The goal is often to improve properties like toughness, processability, or solvent resistance. For example, blending a rigid polyimide with a tougher polymer can lead to a material with high thermal stability and improved impact strength. However, since most polymers are immiscible, compatibilizers, often in the form of block or graft copolymers, may be required to ensure a stable morphology and good interfacial adhesion between the phases. abechem.comnih.gov Blends of polyetherimides with polyphenylene ether sulfones have been explored for their advantageous combination of properties. google.com

Composites: High-performance polymers derived from TADPE are excellent candidates for matrix materials in advanced composites. Their high thermal stability and mechanical strength allow them to effectively transfer stress to reinforcing fibers.

Carbon Fiber Composites: TADPE-based polyimides are frequently used as the matrix for carbon fiber-reinforced composites (CFRPs). researchgate.netresearchgate.netyoutube.com These composites are lightweight, exceptionally strong, and stiff, and can maintain their properties at elevated temperatures, making them ideal for demanding applications in the aerospace, defense, and automotive industries. researchgate.netyoutube.com The processing of these composites often involves impregnating the carbon fibers with a prepolymer solution (e.g., the poly(amic acid) of a polyimide) followed by a high-temperature curing cycle to consolidate the composite and fully form the polymer matrix. researchgate.netyoutube.com

The properties of the final composite are highly dependent on the fiber-matrix interface. Proper sizing of the fibers and optimized curing cycles are crucial to ensure good adhesion and prevent the formation of voids, which can compromise mechanical performance. researchgate.net

Advanced Characterization Methodologies for Tadpe Derived Materials

Spectroscopic Techniques for Structural Elucidation of Polymers

Spectroscopy is a cornerstone of polymer characterization, providing detailed information about chemical bonding, functional groups, and electronic structure. These techniques are crucial for confirming the successful synthesis of TADPE-derived polymers and understanding their molecular composition.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique to verify the chemical structure of polymers by identifying their characteristic functional groups. osti.gov For TADPE-derived polymers, FTIR is essential for confirming the completion of polymerization and cyclization reactions, such as imidization or the formation of benzimidazole (B57391) rings. The analysis involves exposing a material to infrared radiation and measuring the absorption at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. osti.gov

In the synthesis of polyimides from TADPE and an aromatic dianhydride, the process is typically monitored by observing the disappearance of the poly(amic acid) precursor's characteristic bands and the appearance of imide-specific absorptions. The successful formation of the imide ring is confirmed by the presence of several key absorption bands. researchgate.net

Key FTIR Absorption Bands for Polyimides:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1770-1780 | Asymmetrical C=O stretching in the imide ring |

| ~1710-1720 | Symmetrical C=O stretching in the imide ring |

| ~1370 | C-N stretching |

For polybenzimidazoles (PBIs) derived from TADPE, FTIR spectroscopy is used to confirm the formation of the imidazole (B134444) ring. The spectrum of a fully cyclized PBI will show the disappearance of N-H and C=O stretching vibrations associated with any intermediate amide structures and the appearance of bands characteristic of the benzimidazole moiety.

The analysis can be performed on various sample forms, including thin films, powders, or fibers, making it a versatile tool for quality control and structural verification in the production of TADPE-based materials. osti.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure and environment of atoms within a polymer chain. Both solution-state and solid-state NMR are used to characterize TADPE-derived polymers. ¹H NMR and ¹³C NMR are particularly valuable for confirming the polymer's repeat unit structure and purity. nih.govosti.gov

In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, the integration of aromatic proton signals can confirm the ratio of monomer residues in the polymer backbone. For TADPE-based polybenzimidazoles, ¹H NMR can be used to identify the protons on the benzimidazole ring and the diphenyl ether linkage. osti.gov

¹³C NMR spectroscopy provides insight into the carbon skeleton of the polymer. Each unique carbon atom in the polymer repeat unit gives a distinct signal, allowing for unambiguous confirmation of the polymer architecture. osti.gov

Solid-state NMR techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS), are particularly useful for insoluble or cross-linked polymers, which are common among high-performance TADPE derivatives. osti.gov These methods can provide information on:

Local Structure: Confirming the covalent bonding and connectivity within the polymer.

Chain Dynamics: Understanding the mobility of different segments of the polymer chain.

Intermolecular Interactions: Probing hydrogen bonding and spatial interactions between polymer chains and with other molecules, such as dopants in conductive polymers. osti.gov

Typical NMR Data for TADPE-Derived Polymer Characterization:

| Nucleus | Technique | Information Gained |

|---|---|---|

| ¹H | Solution & Solid-State | Confirmation of monomer incorporation, end-group analysis, proton dynamics. |

| ¹³C | Solution & Solid-State | Unambiguous verification of the polymer backbone structure, detection of side reactions or impurities. |

While FTIR is excellent for polar functional groups, Raman spectroscopy is highly sensitive to non-polar bonds and is often used as a complementary technique. semi.ac.cn It is particularly advantageous for studying the carbon backbone of polymers and can provide information about chain conformation, crystallinity, and orientation. semi.ac.cn In TADPE-derived polymers with conjugated backbones, Raman spectroscopy can probe the vibrational modes associated with the aromatic and heterocyclic rings. Changes in the Raman spectra upon doping can indicate the formation of polarons or bipolarons, which are the charge carriers in conductive polymers. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic structure of TADPE-based polymers. nih.gov This technique measures the absorption of UV or visible light, which corresponds to electronic transitions between different energy levels in the molecule. For conjugated polymers, the absorption spectrum can be used to determine the optical bandgap (E_g_), a critical parameter for applications in electronics and optoelectronics. The position of the absorption maximum (λ_max_) and the absorption edge provide information about the extent of π-conjugation in the polymer backbone. In-situ UV-Vis spectroelectrochemistry can trace the changes in the electronic structure as the polymer is electrochemically doped or de-doped, revealing the formation of new electronic states within the bandgap. nih.gov

Morphological and Microstructural Analysis of TADPE-Based Polymers

The bulk properties of a polymer are heavily influenced by its morphology—the arrangement and organization of polymer chains in the solid state. Electron microscopy and atomic force microscopy are essential tools for visualizing the surface and internal structure of TADPE-based materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging materials at the micro- and nanoscale. pressbooks.pubazooptics.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. pressbooks.pub A focused beam of electrons scans the surface, and the resulting interactions generate signals that are used to create an image. For TADPE-derived polymer films, SEM is invaluable for:

Visualizing surface morphology, including smoothness, porosity, and the presence of defects. pressbooks.pub

Examining the cross-section of films and membranes to assess their thickness and internal structure.

Analyzing the surface of polymer fibers to determine their diameter, uniformity, and surface texture.

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin sample. azooptics.com TEM offers significantly higher resolution than SEM and can reveal details about the internal structure of the material. Its applications in the analysis of TADPE-polymers include:

Observing the dispersion of nanofillers in polymer composites.

Identifying crystalline domains within an amorphous polymer matrix. researchgate.net

Visualizing the nanostructure of polymer blends or phase-separated materials.

Sample preparation is critical for both techniques. SEM samples, if non-conductive, often require a thin conductive coating (e.g., gold or carbon). libretexts.org TEM requires extremely thin sections of the material, typically prepared by ultramicrotomy. azooptics.com

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of a surface with atomic or nanoscale resolution. mdpi.com Unlike electron microscopy, AFM can be operated in air or liquid, which is particularly useful for studying samples like hydrogels or membranes in their native environment. mdpi.com

An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to construct a topographical map. igminresearch.com For TADPE-derived polymer films and membranes, AFM is used to quantify:

Surface Roughness: Parameters like the root-mean-square (RMS) roughness can be calculated from the topography data, which is critical for applications like low-friction coatings or fouling-resistant membranes. researchgate.net

Nanoscale Features: AFM can visualize nanoscale pores, phase-separated domains, and the morphology of individual polymer chains on a surface.

Mechanical Properties: In modes like nanoindentation, the AFM tip can be used to probe local mechanical properties such as elasticity and adhesion on the polymer surface. mdpi.com

Comparison of Microscopy Techniques for TADPE-Polymer Analysis:

| Technique | Information Provided | Resolution | Sample Environment | Key Application for TADPE Polymers |

|---|---|---|---|---|

| SEM | Surface topography, morphology, cross-sections. pressbooks.pub | ~1-10 nm | High vacuum | Imaging film surfaces, fiber diameters, and membrane pores. |

| TEM | Internal structure, crystallinity, filler dispersion. azooptics.com | <1 nm | High vacuum | Visualizing crystalline regions and nanoparticle distribution. |

| AFM | 3D surface topography, roughness, nanomechanical properties. mdpi.com | ~0.1-10 nm | Air, liquid, or vacuum | Quantifying surface roughness of films and probing local elasticity. |

Thermal Analysis Techniques for Polymer Stability and Transitions

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. For TADPE-derived polymers, these methods are crucial for defining their operational limits and processing conditions.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated at a controlled rate. icdd.com It is the primary method for determining the thermal stability and decomposition profile of a polymer. icdd.com The resulting data, a TGA curve, plots the percentage of weight loss against temperature.

Research Findings: Polybenzimidazoles derived from TADPE analogues, such as 3,3′,4,4′-tetraaminodiphenylsulfone (TADPS), exhibit exceptional thermal stability. researchgate.netmonash.edu TGA studies show that these polymers are stable to very high temperatures, with significant thermal decomposition occurring only above 450-500°C. researchgate.netmdpi.com The temperature at which 5% weight loss occurs (Td5%) is a common metric for thermal stability. For sulfonyl-containing PBIs analogous to those from TADPE, Td5% values are reported to be at least 485°C in both nitrogen and air atmospheres. researchgate.net

A typical TGA thermogram for these polymers may show a small initial weight loss of around 5% at approximately 100°C, which is attributed to the evaporation of absorbed moisture, a common feature in polybenzimidazoles. mdpi.comdtic.mil Following this, a long, stable plateau is observed until the onset of rapid decomposition. mdpi.com The high char yield (the amount of residual mass at high temperatures) is another characteristic feature, indicating the formation of a stable carbonaceous layer upon decomposition, which contributes to their excellent flame resistance. mdpi.com

| Polymer System | Decomposition Temp. (Td5%) | Atmosphere | Key Observation |

| TADPS-based PBIs | > 485°C | Nitrogen / Air | Extremely high thermal stability. researchgate.net |

| Aliphatic PBIs | > 450°C | Nitrogen | Initial water loss, then high stability. mdpi.com |

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is widely used to detect thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). researchgate.net The glass transition is a critical parameter for amorphous polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov

Research Findings: For high-performance polymers like those derived from TADPE, the Tg is often very high. DSC analysis of these materials typically shows a distinct step-change in the heat flow baseline, which corresponds to the Tg. nih.gov However, in some cases, the Tg of these rigid polymers can be broad or difficult to detect with DSC, sometimes overlapping with the onset of thermal degradation. researchgate.net

Consistent with their amorphous nature confirmed by XRD, DSC scans of TADPE-derived PBIs show no melting or crystallization peaks. dtu.dk The absence of a melting endotherm is a definitive indicator that the material does not possess a crystalline structure. The Tg values themselves are a reflection of the polymer backbone's rigidity; the stiff aromatic and heterocyclic rings in TADPE-based polymers lead to very high glass transition temperatures, often exceeding 400°C. researchgate.netresearchgate.net

| Thermal Transition | Observation in TADPE-Derived Polymers | Significance |

| Glass Transition (Tg) | High temperature, sometimes broad or weak signal. | Defines the upper service temperature for mechanical applications. |

| Melting (Tm) | Absent | Confirms the amorphous nature of the polymer. |

| Crystallization (Tc) | Absent | Confirms the amorphous nature of the polymer. |

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of polymers. pbipolymer.com It involves applying a small, oscillating stress to a sample and measuring the resulting strain. pbipolymer.com DMA provides information on the storage modulus (E'), which represents the elastic response or stiffness of the material, and the loss modulus (E''), which represents the viscous response or energy dissipation. The ratio of loss to storage modulus is the tan δ, or damping factor, which provides a sensitive measure of thermal transitions. researchgate.net

Research Findings: DMA is particularly effective for determining the Tg of high-performance polymers where the transition may be difficult to resolve by DSC. pbipolymer.com The Tg is often taken as the temperature at the peak of the tan δ curve. researchgate.net For polybenzimidazoles derived from the TADPE analogue TADPS, DMA has been used to ascertain Tg values in the range of 438–480°C. researchgate.net

The storage modulus (E') curve from a DMA experiment shows the material's stiffness as a function of temperature. For TADPE-derived polymers, the storage modulus remains high and relatively flat in the glassy region below Tg, indicating they maintain their structural stiffness at elevated temperatures. researchgate.net For example, a PBI derived from TADPS and terephthalic acid (TADPS-TPA) maintains a high storage modulus of 3.5 GPa up to 230°C. researchgate.net As the polymer passes through the glass transition, the storage modulus exhibits a sharp drop of several orders of magnitude. nih.gov

| Property | Value Range for TADPS-based PBIs | Method of Determination |

| Glass Transition Temp. (Tg) | 438 - 480°C | Peak of tan δ curve. researchgate.net |

| Storage Modulus (E') | 2.1 - 3.5 GPa (at 230°C) | Measured in the glassy plateau region. researchgate.net |

Mechanical and Rheological Characterization of TADPE-Derived Materials

Understanding the mechanical behavior of TADPE-derived polymers is paramount for their application as structural materials, films, and fibers in demanding environments.

Tensile and flexural tests are standard methods for evaluating the mechanical performance of materials. Tensile testing involves pulling a sample of a standard geometry until it breaks, providing data on its tensile strength (the maximum stress it can withstand), tensile modulus (a measure of stiffness), and elongation at break (a measure of ductility). researchgate.netresearchgate.net Flexural testing measures a material's ability to resist bending forces.

Research Findings: Polymers derived from TADPE are part of the high-performance polymer family, which is known for excellent mechanical properties. mdpi.comresearchgate.net While specific data for TADPE-based polymers is embedded within broader research, studies on related polybenzimidazoles provide strong indicative values. For example, films made from aliphatic PBIs, which share the same fundamental benzimidazole backbone, have demonstrated high tensile strengths of up to 129.3 MPa. mdpi.comresearchgate.net These materials are typically rigid, exhibiting a high tensile modulus and moderate elongation at break. The robust mechanical properties are a direct result of the rigid aromatic backbone and strong intermolecular forces, such as hydrogen bonding between the imidazole rings. mdpi.com

| Mechanical Property | Illustrative Value for PBI Polymers | Significance |

| Tensile Strength | up to 129.3 MPa | Indicates the material's ability to withstand pulling forces. mdpi.comresearchgate.net |

| Tensile Modulus | High (specific values vary) | Represents the material's stiffness. |

| Elongation at Break | Moderate | Indicates the degree of deformation before fracture. |

Rheological Studies of Polymer Solutions and Melts for Processability

The processability of polymers derived from 3,3',4,4'-tetraaminodiphenyl ether (TADPE) is fundamentally linked to their rheological behavior in solution and melt states. Rheology, the study of the flow and deformation of matter, provides critical insights into a polymer's molecular structure and is a key tool for predicting and controlling its performance during manufacturing processes like extrusion and injection molding. researchgate.netmurraystate.edu The viscosity of a polymer melt is a primary determinant of its processability. murraystate.edu

The rheological properties of polymers are highly sensitive to their structural characteristics, including molecular weight, molecular weight distribution, and the degree of branching. researchgate.net For polyimides, which are known for their rigid aromatic backbones, achieving good melt processability can be challenging. researchgate.netmdpi.com The inherent stiffness of the polymer chains can lead to very high melt viscosities, making them difficult to process using conventional thermoplastic techniques. researchgate.netmdpi.com

Strategies to improve the processability of high-performance polyimides often focus on modifying the polymer structure to reduce melt viscosity. This can be achieved by introducing flexible ether linkages into the polymer backbone, which enhances chain mobility. titech.ac.jpresearchgate.net Another approach involves the use of asymmetric monomers, which can disrupt chain packing and lower the energy required for flow. For instance, studies on related polyimides have shown that using asymmetric diamines can lead to a significant reduction in melt viscosity. A patent for a low melt viscosity polyimide molding powder describes using 3,4-diaminodiphenyl ether, an isomer of TADPE, to achieve melt viscosities in the range of 1000 to 5000 Pa·s. google.com Additionally, controlling the stoichiometry by having a molar excess of either the amine or anhydride (B1165640) end groups can also serve to reduce melt viscosity. google.com

The melt viscosity of polyimides is also highly dependent on temperature and shear rate. researchgate.net Generally, viscosity decreases with increasing temperature and, for many polymers, with increasing shear rate (a phenomenon known as shear-thinning). murraystate.edu This behavior is crucial for processing, as it means that under the high shear conditions of an extruder or injection molder, the material will flow more easily. The following table provides examples of melt viscosities for related high-performance thermoplastic polymers, illustrating the typical range and temperature dependence.

Table 1: Melt Viscosity of Various High-Performance Polymers

| Polymer | Temperature (°C) | Angular Frequency (rad/s) | Melt Viscosity (Pa·s) |

| Polyimide Molding Powder (from 3,4'-diaminodiphenyl ether) | Not Specified | Not Specified | 1000 - 5000 |

| PEEK | 360 | 1 | ~3000 |

| PEEK | 360 | 100 | ~1000 |

| PEI | 360 | 1 | ~2000 |

| PEI | 360 | 100 | ~1000 |

| R-BAPB Polyimide | 360 | 1 | ~700 |

| R-BAPB Polyimide | 360 | 100 | ~400 |

This table is generated based on data from multiple sources for illustrative purposes. researchgate.netgoogle.com

Understanding the relationship between the molecular architecture of TADPE-based polymers and their resulting rheological properties is essential for designing materials that balance superior end-use performance with efficient and cost-effective processability. researchgate.net

Investigation of Toughness, Elongation, and Related Mechanical Attributes

The mechanical properties of materials derived from TADPE, particularly their toughness and ductility, are critical for their application in demanding environments. Polyimides are generally known for their excellent mechanical strength, and those synthesized from TADPE are expected to exhibit robust performance. mdpi.comresearchgate.net Key indicators of mechanical performance include tensile strength, elongation at break, and tensile modulus, which collectively describe the material's response to applied stress.

The toughness of a polymer, its ability to absorb energy and plastically deform without fracturing, is often related to its elongation at break. A higher elongation at break typically signifies a less brittle, tougher material. titech.ac.jpresearchgate.net The chemical structure of the polyimide plays a direct role in determining these attributes. The incorporation of flexible ether linkages, such as the one present in the TADPE monomer, is a well-established strategy for enhancing the toughness and flexibility of the resulting polymer films. titech.ac.jpresearchgate.net

Research on various aromatic polyimides provides insight into the range of mechanical properties that can be achieved. For instance, polyimide films synthesized from different aromatic diamines and dianhydrides have been reported to yield flexible and tough films with tensile strengths ranging from 86 to 124 MPa and elongations at break from 6% to 25%. researchgate.netresearchgate.net In some cases, copolymers have demonstrated improved tensile strength and elongation at break compared to their homopolymer counterparts, attributed to a better balance of rigid and flexible segments in the polymer chain. mdpi.com

The processing conditions, such as the final imidization temperature, can also significantly influence the mechanical properties of the final film. It has been observed that higher imidization temperatures can lead to an increase in both strength and elongation at break for certain polyimides. mdpi.com

The following table summarizes the mechanical properties of various polyimide and polyamide-imide films synthesized from ether-containing diamines, providing a benchmark for the expected performance of TADPE-derived materials.

Table 2: Mechanical Properties of Various Polyimide Films

| Polymer System (Diamine + Dianhydride) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| PAI (4,4'-ODA + TMAC) | 133.4 | 9.46 | Not Specified |

| PAI (9:1 4,4'-ODA:BTFDE + TMAC) | 114.5 | 8.24 | Not Specified |

| PAI (7:3 4,4'-ODA:BTFDE + TMAC) | 98.6 | 6.78 | Not Specified |

| Copolyimide (PI-60%) | 130 | Not Specified | 2.1 |

| DAPON + 6FDA | 107 | 10 | Not Specified |

| DAPON + BPDA | 98 | 6 | Not Specified |

| 2,6-BAPON + 6FDA | 105 | 22 | 1.5 |

| 2,6-BAPON + BPDA | 124 | 11 | 2.0 |

| General Aromatic Polyimides | 94 - 120 | 7 - 15 | 1.85 - 2.18 |

This table is compiled from data found in multiple research articles. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov Note: PAI = Polyamide-imide, 4,4'-ODA = 4,4'-diaminodiphenyl ether, TMAC = trimellitic anhydride chloride, BTFDE = 2,2'-bis(trifluoromethyl)-4,4'-diaminophenyl ether, DAPON = 4,4′-(2,7-naphthylenedioxy)dianiline, 6FDA = 2,2-bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride, BPDA = 3,3',4,4'-biphenyltetracarboxylic dianhydride, 2,6-BAPON = 2,6-bis(4-aminophenoxy)naphthalene.

The data indicates that polyimides incorporating ether linkages can achieve a desirable combination of high tensile strength and significant elongation, which translates to good toughness and durability for applications in aerospace, electronics, and other high-performance sectors.

Computational and Theoretical Studies of 3,3 ,4,4 Tetraaminodiphenyl Ether and Its Derivatives

Quantum Chemical Calculations on TADPE Monomer Reactivity and Electronic Structure

Quantum chemical calculations are employed to understand the intrinsic electronic properties of the TADPE monomer, which dictate its reactivity and behavior in polymerization processes. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). taylorandfrancis.com The interaction and energy gap between the HOMO of one molecule and the LUMO of another are critical in determining the feasibility and rate of a chemical reaction. wikipedia.org

In the context of TADPE, the four electron-donating amino groups create a highly electron-rich aromatic system. smolecule.com This results in a high-energy HOMO, making the TADPE monomer a potent nucleophile. Quantum chemical calculations can precisely determine the energy and spatial distribution of the HOMO and LUMO.

HOMO of TADPE: The HOMO is typically localized over the benzene (B151609) rings and the nitrogen atoms of the amino groups. Its high energy level confirms the molecule's strong electron-donating capability, which is essential for its role as a tetra-functional monomer in polycondensation reactions.

LUMO of Co-monomers: In the synthesis of polyimides or other high-performance polymers, TADPE is often reacted with electrophilic co-monomers like tetracarboxylic dianhydrides. The LUMO of these dianhydrides is typically located on the carbonyl carbons.

Reaction Pathway Analysis: According to FMO theory, the most favorable reaction pathway involves the interaction of the high-energy HOMO of TADPE with the low-energy LUMO of the dianhydride. A smaller HOMO-LUMO energy gap facilitates electron transfer and bond formation, leading to a more favorable reaction. By calculating the energies of these frontier orbitals, chemists can predict the relative reactivity of TADPE with various electrophilic partners and analyze the transition states of the polymerization reaction. The electron-rich nature of TADPE leads to a lower oxidation potential compared to its di-amino counterparts, a property that can be quantified and explained through FMO analysis. evitachem.com

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, providing a means to validate experimental results and interpret complex spectra. Methods such as Gauge-Including Atomic Orbital (GIAO) within Density Functional Theory (DFT) can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. evitachem.com By calculating the magnetic shielding around each nucleus in the molecule, a theoretical NMR spectrum can be generated. For TADPE, such calculations have shown excellent agreement with experimental data, often with deviations of less than 2 parts per million (ppm). evitachem.com

Table 1: Comparison of Experimental and Calculated NMR Chemical Shifts for TADPE

| Nucleus | Experimental Shift (ppm) | Calculated Shift (DFT) (ppm) | Assignment |

| ¹H | 4.85 | 5.02 | -NH₂ protons |

| ¹³C | 145.2 | 146.8 | C1 (ether-attached) |

| ¹³C | 115.7 | 117.1 | C5 (aromatic CH) |

This table presents a comparison of experimentally measured NMR chemical shifts for 3,3',4,4'-Tetraaminodiphenyl ether with values predicted by GIAO-DFT calculations, demonstrating the high accuracy of modern computational methods. evitachem.com

Beyond NMR, other spectroscopic signatures can be predicted:

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies of molecular bonds. These frequencies correspond to the peaks in an IR spectrum and are used to identify functional groups and monitor chemical reactions, such as the degree of imidization in TADPE-based polyimides. mdpi.com

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. This is useful for studying the electronic transitions and optical properties of TADPE and its resulting oligomers and polymers.

Molecular Dynamics Simulations of TADPE-Based Polymer Chains